2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,6-dimethylanilino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-3-5-8(2)10(7)14-12-13-6-9(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVXWQMDSSHNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. For 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid, a modified approach employs ethyl cyanoacetate and thiourea derivatives under acidic conditions. In a representative procedure, ethyl 2-cyanoacetate reacts with 2,6-dimethylphenylthiourea in ethanol containing ammonium hydroxide, followed by cyclization with hydrochloric acid to yield the thiazole intermediate. This method achieves moderate yields (45–55%) but requires stringent control of stoichiometry to avoid byproducts.
Alternative Ring Formation Using Chloromethylthiazoles
Patented methods describe the use of 4-chloromethylthiazole as a precursor, which undergoes nucleophilic substitution with 2,6-dimethylaniline. For example, heating 4-chloromethylthiazole with 2,6-dimethylaniline in dimethylformamide (DMF) at 80–90°C for 12 hours introduces the amino substituent, yielding 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole. This step is critical for ensuring regioselectivity, as competing reactions at other positions of the thiazole ring can occur if temperatures exceed 100°C.
Oxidation of Hydroxymethyl or Aldehyde Intermediates to Carboxylic Acid
Sulfuric Acid-Mediated Hydrolysis and Oxidation
The conversion of hydroxymethylthiazoles to carboxylic acids is a well-established protocol. In one approach, 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-4-hydroxymethyl is treated with concentrated sulfuric acid at 85°C for 16 hours, followed by oxidation with nitric acid to yield the carboxylic acid derivative. The reaction mechanism involves initial protonation of the hydroxyl group, formation of a sulfated intermediate, and subsequent oxidation of the primary alcohol to the carboxylic acid. Yields range from 65% to 85%, depending on the purity of the hydroxymethyl precursor.
Direct Oxidation of Aldehyde Intermediates
An alternative pathway employs thiazole aldehydes as intermediates. For instance, 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-aldehyde is oxidized using a mixture of nitric and sulfuric acids (1:3 molar ratio) at 80–95°C. This method avoids the need for isolation of the hydroxymethyl derivative, streamlining the synthesis. However, over-oxidation to CO₂ is a risk if reaction times exceed 20 hours.
Optimization of Reaction Conditions
Temperature and pH Control
Optimal oxidation occurs at 85–90°C, balancing reaction rate and product stability. Lower temperatures (<70°C) result in incomplete conversion, while higher temperatures (>100°C) promote decomposition. Post-reaction, adjusting the pH to 1.5–2.5 using ammonium hydroxide precipitates the carboxylic acid, minimizing solubility losses.
Solvent Selection
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance the solubility of intermediates during substitution reactions. However, for oxidation steps, aqueous sulfuric acid is preferred to facilitate proton transfer and stabilize reactive intermediates.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃), 6.95–7.10 (m, 3H, aromatic), 8.45 (s, 1H, thiazole-H).
- ¹³C NMR: δ 167.5 (COOH), 152.1 (C-2), 135.6 (C-5), 128.9–130.1 (aromatic carbons), 18.9 (CH₃).
Mass Spectrometry:
- High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 277.0812 [M+H]⁺ (calculated for C₁₃H₁₄N₂O₂S: 277.0810).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert certain functional groups into more reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carboxylic acid functional group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the thiazole ring, substituent groups, or carboxylic acid moiety. Below is a detailed comparison:
Substituent Variations on the Thiazole Ring
A. 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid (CID 1255772-87-2)
- Structural difference: Replaces the 2,6-dimethylphenylamino group with a chlorine atom at position 3.
- However, the absence of the aromatic amino group reduces lipophilicity, which may affect membrane permeability .
B. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (1006455-24-8)
- Structural difference : Substitutes the thiazole ring with a thiophene and introduces a pyrazole-methyl group.
- Impact : The thiophene-pyrazole hybrid may improve π-π stacking interactions in protein binding pockets, but the lack of the thiazole’s nitrogen could reduce metabolic stability .
Functional Group Modifications
A. Metalaxyl (CGA-48988)
- Structural difference : Contains a methoxyacetyl-DL-alanine methyl ester group instead of the carboxylic acid.
- Impact : The ester group in metalaxyl enhances systemic mobility in plants, making it a potent fungicide. However, the carboxylic acid in the target compound may limit bioavailability due to ionization at physiological pH .
B. 2-(2-(3-(2,6-Dichlorophenyl)-1-methyl-allylideneaminooxy-methyl)-phenyl)-2-methoxyimino-N-methyl-acetamide (A.1.18)
- Structural difference: Features a methoxyimino-acetamide chain and dichlorophenyl group.
- Impact : The dichlorophenyl group increases hydrophobicity, favoring interaction with fungal cytochrome b. The target compound’s dimethylphenyl group may offer similar hydrophobic interactions but with reduced steric hindrance .
Carboxylic Acid Derivatives
A. Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, p in Pharmacopeial Forum)
Key Observations :
- The target compound’s higher LogP (2.8) compared to metalaxyl (1.7) suggests greater lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
- The carboxylic acid group confers moderate solubility at physiological pH, whereas carbamate or ester derivatives (e.g., A.1.18) exhibit poorer solubility.
Biological Activity
2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring and a dimethylphenyl group, making it a candidate for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O2S
- CAS Number : 1512484-12-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can inhibit or activate enzymes and receptors involved in various biochemical pathways. The compound's ability to bind to the active sites of these targets affects cellular processes, including proliferation and apoptosis.
Anticancer Activity
Recent studies have shown that thiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may exhibit selective activity against certain cancer types, potentially offering a pathway for the development of targeted therapies.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that modifications in the thiazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazole derivatives | Staphylococcus aureus | Data not available | |
| Novel thiazoles | Escherichia coli | Data not available |
The presence of electron-donating groups like methyl can influence the compound's efficacy against microbial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The position and nature of substituents on the phenyl ring play a crucial role in determining its potency:
- Dimethyl Substitution : Enhances binding affinity and biological activity.
- Thiazole Ring : Essential for cytotoxic effects; modifications can lead to improved selectivity against cancer cell lines.
- Functional Groups : The introduction of various functional groups can lead to enhanced or reduced activity depending on their electronic properties.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Synthesis and Evaluation : A series of novel thiazoles were synthesized and tested for anticancer activity against A549 and Caco-2 cells. The results indicated that specific substitutions significantly enhanced anticancer efficacy.
- Comparative Analysis : The compound's activity was compared with established anticancer drugs like dasatinib, revealing potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
